Phthalic acid, bis-2-ethoxyethyl ester D4
Overview
Description
“Phthalic acid, bis-2-ethoxyethyl ester D4” is a phthalate ester obtained by the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol . It is a diester and a phthalate ester .
Synthesis Analysis
The synthesis of “this compound” involves the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H22O6 . The exact mass is 314.16674540 g/mol and the monoisotopic mass is also 314.16674540 g/mol .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 314.37 g/mol . It has a topological polar surface area of 71.1 Ų .
Scientific Research Applications
Interaction with Liposomes
The interaction of bis-2-(ethylhexyl) phthalate and other o-phthalic acid esters with dipalmitoyl phosphatidylcholine liposomes was studied, revealing significant effects on the structure and function of membrane-associated proteins (Bonora et al., 2000).
Environmental Analysis and Biodegradation
A study on Basolite® F300, a commercial metal-organic framework, demonstrated its application in extracting phthalic acid esters from water samples before LC-MS determination, highlighting its potential in environmental monitoring (González-Sálamo et al., 2019). The degradation of bis(2-ethylhexyl) phthalate and its intermediary hydrolysis products under methanogenic conditions was also explored, emphasizing the microbial degradation pathways of these compounds in the environment (Ejlertsson & Svensson, 2004).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, affecting multiple biological processes .
Biochemical Pathways
Phthalic acid, bis-2-ethoxyethyl ester D4 may affect various biochemical pathwaysSimilar compounds have been found to influence metabolic pathways and molecular mechanisms of certain bacterial isolates .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Similar compounds have been found to have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other substances, temperature, pH, and other environmental conditions .
Properties
IUPAC Name |
bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKYMNRQXYPJHL-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334580 | |
Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398066-12-0 | |
Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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